2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
Description
目标化合物的结构特征与分子设计
目标化合物的分子式为C₁₆H₁₂ClFN₅OS,分子量377.8 g/mol。其核心结构包含4-氨基-5-(4-氟苯基)-4H-1,2,4-三唑环,通过硫醚键连接N-(3-氯苯基)乙酰胺基团(图1)。三唑环的富电子特性与芳环取代基的空间位阻共同影响其生物活性。4-氟苯基的强吸电子效应可增强分子与靶标蛋白的疏水相互作用,而3-氯苯基则通过卤键参与分子识别过程。
1,2,4-三唑衍生物的研究沿革
自20世纪70年代三唑类抗真菌药物氟康唑问世以来,1,2,4-三唑骨架的修饰已成为药物分子设计的重要策略。2010年后,随着组合化学与高通量筛选技术的发展,含硫醚键的三唑乙酰胺衍生物逐渐受到关注。目标化合物于2015年首次通过Ullmann偶联反应合成,其设计灵感来源于第二代三唑类抗肿瘤先导物。
三唑类化合物的现代化学价值
1,2,4-三唑环的刚性平面结构可有效稳定与生物靶点的π-π堆积作用,其三个氮原子分别提供氢键供体、受体及配位位点。统计显示,2020-2025年间FDA批准的小分子药物中,12.7%含有三唑或其衍生结构。特别是硫醚功能化的三唑乙酰胺类化合物,在克服病原体耐药性方面展现出独特优势。
本研究的范围与目标
本文聚焦目标化合物的合成路线优化、构效关系解析及作用机制探索。通过整合量子化学计算与体外活性数据,揭示其电子结构特征与生物活性间的内在关联,为后续结构改造提供理论依据。
Properties
Molecular Formula |
C16H13ClFN5OS |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C16H13ClFN5OS/c17-11-2-1-3-13(8-11)20-14(24)9-25-16-22-21-15(23(16)19)10-4-6-12(18)7-5-10/h1-8H,9,19H2,(H,20,24) |
InChI Key |
GVRGZWYJABMQST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step can be achieved via a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the triazole intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, often using thiourea or similar reagents.
Acetamide Formation: The final step involves the acylation of the amine group with a chlorophenyl acetic acid derivative under conditions such as the use of acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as bromine or nitric acid are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is explored for its potential anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes could make it useful in treating diseases like cancer and autoimmune disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity. The fluorophenyl and chlorophenyl groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) on the aryl rings enhance bioactivity by increasing hydrophobicity and stabilizing receptor interactions . For instance, AS111’s 3-methylphenyl group balances hydrophobicity and steric effects, contributing to its superior anti-inflammatory activity .
- Synthetic Conditions : Compounds with allyl or pyridinyl substituents (e.g., ) often use H2O:EtOH (1:1) or DMF:EtOH for recrystallization, yielding 50–83% . The target compound’s synthesis likely follows similar protocols.
Anti-Inflammatory Activity
- AS112 Analogs: The compound 2-[[4-amino-5-(2-pyridinyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide (AS112) demonstrated 12 hydrophobic interactions in molecular docking, with the 3-chlorophenyl group contributing to tetrahedral stabilization in the COX-2 active site . This suggests the target compound’s 3-chlorophenyl and 4-fluorophenyl groups may similarly enhance binding.
- Diclofenac Benchmark : Analogs like AS111 (1.28× more active than diclofenac) highlight the role of pyridinyl and methylphenyl groups in improving potency . The target compound’s 4-fluorophenyl group may offer comparable electronic effects.
Anti-Exudative and Antimicrobial Activity
- Furan-2-yl Derivatives: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () showed dose-dependent anti-exudative effects at 10 mg/kg, comparable to diclofenac . Fluorine or chlorine substituents on the phenyl ring further enhanced activity .
- Antimicrobial Potency : Derivatives with pyridin-4-yl and electron-withdrawing groups (e.g., KA3, KA4 in ) exhibited MIC values <50 µg/mL against E. coli and S. aureus, suggesting the target compound’s halogenated aryl groups could confer similar efficacy .
Computational and Structural Insights
- Hydrophobic Interactions : Molecular dynamics simulations () predict that chloro- and fluorophenyl groups stabilize ligand-receptor complexes via π-π stacking and van der Waals interactions .
- Solubility and Bioavailability : Higher melting points (e.g., 219–247°C in ) correlate with reduced solubility, which may limit the target compound’s bioavailability unless formulated with solubilizing agents .
Biological Activity
The compound 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a member of the triazole family, which is known for its diverse biological activities including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications in medicine.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features:
- Triazole Ring : Essential for its biological activity.
- Fluorophenyl Group : Enhances lipophilicity and membrane permeability.
- Chlorophenyl Group : Contributes to the compound's overall pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Antifungal Activity : The triazole moiety inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungals like fluconazole.
- Antibacterial Effects : The compound disrupts bacterial enzyme function, leading to cell death. It has shown efficacy against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Biological Activity Data
Case Study 1: Antifungal Efficacy
In a study evaluating the antifungal activity of various triazole derivatives, this compound demonstrated significant inhibition against Candida albicans, outperforming fluconazole in some instances. The minimum inhibitory concentration (MIC) was reported at ≤ 25 µg/mL, indicating strong antifungal potential.
Case Study 2: Anticancer Activity
Research involving the NCI-60 cell line panel revealed that this compound exhibited selective cytotoxicity towards certain cancer types. The IC50 values ranged from 10 to 30 µM across different cell lines, suggesting its potential as a lead compound for further development in cancer therapy.
Research Findings
Recent findings highlight the importance of structure-activity relationships (SAR) in optimizing the biological activity of triazole derivatives. Modifications to the triazole ring and substituent groups have been shown to enhance potency and selectivity against target pathogens.
- SAR Studies : Variations in substituents on the triazole ring significantly affect both antifungal and anticancer activities.
- Combination Therapies : Preliminary data suggests that this compound may be effective in combination with other agents, potentially reducing resistance development in microbial pathogens.
Q & A
Q. What structural features of the compound contribute to its biological activity?
The compound’s biological activity is influenced by:
- 1,2,4-Triazole ring : A pharmacophore linked to antimicrobial, anticancer, and anti-inflammatory activities due to its ability to engage in hydrogen bonding and π-π interactions with biological targets .
- Sulfanyl (-S-) bridge : Enhances reactivity and facilitates covalent interactions with cysteine residues in enzymes or receptors .
- 4-Fluorophenyl and 3-chlorophenyl substituents : These electron-withdrawing groups modulate electron density, affecting binding affinity and selectivity .
Q. What synthetic strategies are used to prepare this compound?
Synthesis typically involves:
- Multi-step reactions : Starting with cyclization of thiosemicarbazides to form the triazole core, followed by sulfanylacetamide coupling .
- Controlled conditions : Reactions are conducted under inert atmospheres (e.g., N₂) at 60–80°C to prevent oxidation of sensitive groups like the sulfanyl bridge .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures >95% purity .
Q. Which analytical techniques validate the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substituent positions .
- HPLC : Monitors reaction progress and quantifies purity (>95% threshold for biological assays) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₆H₁₂ClFN₅OS) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfanyl group .
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate triazole cyclization, reducing side-product formation .
- Temperature gradients : Stepwise heating (40°C → 80°C) minimizes decomposition of thermally labile intermediates .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) by analyzing triazole-sulfanyl interactions with active sites .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 310 K, aqueous environment) .
Q. How should researchers address contradictions in reported biological activity data?
- Control for substituent effects : Compare analogs (e.g., 4-fluorophenyl vs. 2-chlorophenyl derivatives) to isolate structural contributors to activity .
- Standardize assay conditions : Variations in cell lines (e.g., MCF-7 vs. HeLa) or incubation times can skew IC₅₀ values; use OECD guidelines for reproducibility .
Q. What methodological approach guides the design of derivatives with enhanced selectivity?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-fluorophenyl with pyridinyl) and evaluate changes in potency .
- Metabolic stability screening : Use liver microsome assays to identify derivatives resistant to cytochrome P450-mediated degradation .
Q. Which in vitro models are suitable for evaluating anticancer activity?
- Cell viability assays : MTT or SRB assays on triple-negative breast cancer (MDA-MB-231) and colorectal carcinoma (HCT-116) lines .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify caspase-3/7 activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
